Dimethyl ether/HF Complex

説明

Dimethyl ether/HF Complex is a coordination complex consisting of a transition metal bonded to one or more ether ligand . The common ether ligands include diethyl ether and tetrahydrofuran . Dimethyl ether has a molecular weight of 46.0684 .

Synthesis Analysis

The production of Dimethyl Ether (DME) involves several steps. For instance, in the context of hydrogen production by multi-fuel processors, three steps are required: anaerobic biodigestion of vinasse for biogas production, biogas reforming transforming it into syngas, and finally, the direct synthesis of dimethyl ether . Another study developed a gas chromatographic procedure for determining the products and reagents for the catalytic synthesis of DME from synthesis gas .

Physical And Chemical Properties Analysis

Dimethyl ether is a colorless gas with a slightly sweet smell. It has a specific gravity of 0.661 at 20℃ liquid and a boiling point of -24.9℃ at 760mmHg . It is also thermally stable under an inert gas atmosphere even under high temperatures of 400℃ .

科学的研究の応用

Rotational Spectroscopy of Dimethyl Ether-Hydrogen Fluoride Complex The rotational spectrum of the dimethyl ether-hydrogen fluoride complex was studied using millimetre-wave free-jet absorption and FT microwave molecular-beam spectroscopy. The HF group acts as a proton donor, tunneling between the oxygen lone pairs of dimethyl ether, indicating a unique interaction between these molecules (Ottaviani et al., 2004).

Thermodynamic Properties of Hydrogen Fluoride-Ether Complexes Research on gas-phase complexes of HF with various ethers, including dimethyl ether, revealed insights into their thermodynamic properties. The study used the Benesi-Hildebrand approximation to measure equilibrium constants, providing valuable data for understanding the nature of these complexes (Thomas, 1971).

Fluorinating Agent Applications Dimethyl ether/poly(hydrogen fluoride) complexes are reported as stable and effective fluorinating agents. Their suitability for various fluorination reactions, including hydrofluorination of alkenes and fluorination of alcohols, is highlighted, demonstrating their practical applications in chemical synthesis (Bucsi et al., 2002).

Interaction with Fluorinated Dimethyl Ethers A theoretical study explored the interaction between fluorinated dimethyl ethers and HF, comparing hydrogen and halogen bonds. This research provides a deeper understanding of the binding energies and basic properties of ethers in these interactions, crucial for chemical modeling and synthesis (Sutradhar et al., 2016).

Intermolecular Interactions and Infrared Studies Investigations into the intermolecular interactions between halothane and dimethyl ether using infrared spectroscopy and ab initio calculations reveal insights into complex formation and stability. This research is significant for understanding the behavior of such complexes in various environments (Michielsen et al., 2007).

Improper Hydrogen Bonding Studies Studies on the complexes of haloforms with dimethyl ether, focusing on improper hydrogen bonding, provide a deeper understanding of molecular interactions and bonding mechanisms. This research is important for theoretical and practical applications in chemistry (Delanoye et al., 2002).

Matrix Isolation and Quantum Mechanical Studies Research using infrared matrix isolation and quantum mechanical studies of dimethyl ether and methanol complexes offers valuable insights into the stability and structures of these molecular complexes, relevant in various scientific and industrial applications (Han & Kim, 1999).

Quantum-Mechanical Analysis of HF Complex with Dimethyl Ether A study focusing on the interaction energies, geometry, and vibrational frequencies of the HF-dimethyl ether complex using quantum-chemical methods offers critical data for understanding the molecular dynamics and interactions in such complexes (Boda et al., 2019).

Synthesis and Catalytic Applications Research into the synthesis of dimethyl ether over alumina-based catalysts, and its use as an alternative fuel and feedstock for petrochemicals, highlights the diverse applications of dimethyl ether in energy and chemical industries (Tokay et al., 2012).

Hydrogen Production and Fuel Cell Applications Studies on hydrogen production via dimethyl ether reforming in fuel cells demonstrate the potential of dimethyl ether as a clean fuel alternative, emphasizing its role in advancing sustainable energy solutions (Guo, 2018).

Safety and Hazards

Dimethyl ether/HF Complex is classified as Acute Tox. 2 (Oral), Acute Tox. 2 (Dermal), Acute Tox. 1 (Inhalation), Skin Corr. 1B, Eye Dam. 1, and STOT SE 3. It is fatal if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage, and may cause respiratory irritation .

作用機序

Target of Action

The primary target of the Dimethyl Ether/HF Complex is the chemical bonds in various organic compounds. The complex acts as a fluorinating agent , introducing a fluorine atom into the target molecule . This can lead to significant changes in the chemical and physical properties of the target molecule.

Mode of Action

The this compound interacts with its targets through a process known as fluorination . This involves the replacement of a hydrogen atom in the target molecule with a fluorine atom, resulting in the formation of a new compound. The complex’s high reactivity allows it to effectively break the bonds in the target molecule and introduce the fluorine atom .

Biochemical Pathways

For instance, the complex has been used in the synthesis of alkyl fluorides , which can be used in various applications, including medical imaging and drug delivery.

Result of Action

The primary result of the action of the this compound is the formation of a new compound through the process of fluorination . This can lead to significant changes in the chemical and physical properties of the target molecule, potentially making it more reactive, stable, or suitable for specific applications.

特性

IUPAC Name |

methoxymethane;pentahydrofluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O.5FH/c1-3-2;;;;;/h1-2H3;5*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSOKQNTBQTPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC.F.F.F.F.F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H11F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

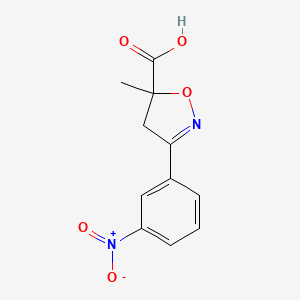

![5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350225.png)

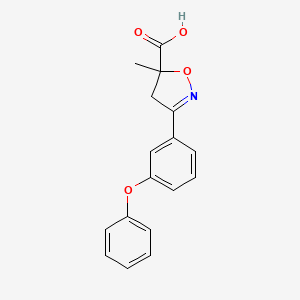

![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)

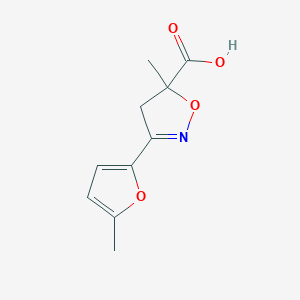

![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)